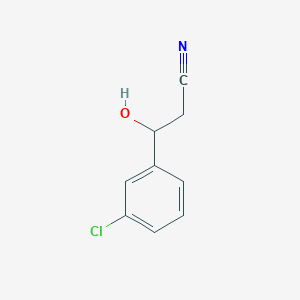![molecular formula C19H23N3O4S B2422013 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate CAS No. 1212216-44-8](/img/structure/B2422013.png)
1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazinone ring, which is known for its biological activity.
Preparation Methods
The synthesis of 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate typically involves multiple steps:
Formation of the Benzothiazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone core.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with a suitable isocyanate derivative.
Introduction of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with the ethyl acetate moiety under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The benzothiazinone ring is known to inhibit certain enzymes, disrupting biological pathways and leading to its biological effects. The cyano and carbamoyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzothiazinone derivatives, which share the benzothiazinone core but differ in their substituents. These compounds may have varying biological activities and properties. The uniqueness of 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate lies in its specific substituents, which confer distinct chemical and biological properties.
Similar compounds include:
- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
- 1-(1-cyano-1,2-dimethylpropyl)carbamoyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)ethanol
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-11(2)19(4,10-20)22-17(24)12(3)26-16(23)9-15-18(25)21-13-7-5-6-8-14(13)27-15/h5-8,11-12,15H,9H2,1-4H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJTTJYUJBJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CC1C(=O)NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)
![1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2421931.png)
![N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide](/img/structure/B2421934.png)
![[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea](/img/structure/B2421936.png)
![4-[(Cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B2421937.png)
![oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B2421940.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2421942.png)
![N-(3-METHOXYPHENYL)-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2421947.png)

![2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2421949.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)
![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)

